N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
N-pyridin-4-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-16-14-18(3)20(15-17(16)2)31(29,30)28-12-10-27(11-13-28)22-5-4-21(25-26-22)24-19-6-8-23-9-7-19/h4-9,14-15H,10-13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJJMAYKFBGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is C20H25N5O2S, with a molecular weight of 397.56 g/mol. The structure features a pyridazine core substituted with a sulfonamide group and a piperazine moiety, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various pyridazine compounds possess moderate to good activity against bacteria and fungi. The compound has been evaluated for its efficacy against several pathogenic microorganisms.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Candida albicans | Moderate |
These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents.
2. Anti-inflammatory Properties
Pyridazine derivatives have also been recognized for their anti-inflammatory effects. The compound has been reported to inhibit pro-inflammatory cytokines in vitro, demonstrating its potential as an anti-inflammatory agent.
Case Study : A study involving human monocytic THP-1 cells showed that treatment with this compound significantly reduced the production of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, indicating its potential as a therapeutic agent in inflammatory diseases.
3. Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results highlight the compound's promise as an anticancer agent, warranting further exploration in vivo.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Cytokine Modulation : It modulates cytokine release, which is crucial in inflammatory responses.
- Induction of Apoptosis : By activating apoptotic pathways, it effectively reduces cancer cell viability.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of pyridazine derivatives to enhance their biological activities further. The incorporation of various substituents has been shown to influence their potency and selectivity against specific targets.
Future Research Directions :
- In Vivo Studies : Conduct comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigate the SAR to identify key functional groups responsible for enhanced activity.
- Combination Therapy : Explore the potential of using this compound in combination with existing therapies to improve treatment outcomes for infections and cancers.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Copper-catalyzed methods (e.g., ) and cesium carbonate-mediated couplings () are common in synthesizing such analogs, but yields vary widely (e.g., 17.9% for cyclopropyl derivatives) .
- Biological Activity : The 2,4,5-trimethylphenylsulfonyl group in the main compound likely enhances membrane permeability compared to simpler sulfonyl groups (e.g., BI82446) but may increase off-target interactions .
- Target Selectivity : Pyridin-4-yl vs. pyridin-3-yl substituents ( vs. 3) influence binding to kinase or receptor targets due to spatial orientation differences.
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include:
- Piperazine functionalization : Reacting the piperazine core with 2,4,5-trimethylphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .
- Pyridazine coupling : Coupling the sulfonylated piperazine with a pyridazin-3-amine derivative via palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄, Na₂CO₃, in DMF at 80°C) .
- Purification : Column chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., using ethanol) to achieve >95% purity .
Optimization strategies include adjusting catalyst loading (1–5 mol%), solvent polarity, and reaction time to maximize yield (typically 50–70%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine/pyridazine connectivity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group integration .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., piperazine N-H⋯N pyridazine motifs) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2,4,5-trimethylphenylsulfonyl group?
- Substituent variation : Synthesize analogs with substituents of varying electron-withdrawing/donating properties (e.g., nitro, methoxy) on the phenyl ring to assess impact on target binding .
- Bioisosteric replacement : Replace the sulfonyl group with carbonyl or phosphoryl groups to evaluate metabolic stability .
- Biological assays : Test analogs in kinase inhibition assays (e.g., EGFR, JAK2) and compare IC₅₀ values. Use SPR (surface plasmon resonance) to quantify binding kinetics (KD, kon/koff) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Orthogonal assays : Validate inhibitory activity using both enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based assays (e.g., proliferation inhibition in cancer lines) .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Data normalization : Apply statistical tools (e.g., ANOVA, Z-factor) to account for batch effects and outliers .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models : Train models on analog datasets to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance .
- Metabolite identification : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B) to identify degradation products .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s selectivity across kinase families?
- Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM .
- Cellular target engagement : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .
- Off-target screening : Pair with proteome-wide affinity pulldown/MS to identify non-kinase targets .
Q. What are best practices for optimizing solubility and formulation for in vivo studies?
- Solubility screening : Test in PEG-400, Cremophor EL, and cyclodextrin-based vehicles. Use DLS (dynamic light scattering) to assess aggregation .
- Pharmacokinetic profiling : Administer IV/PO doses in rodents and measure plasma concentrations (LC-MS/MS). Calculate AUC, Cmax, and bioavailability .
- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
